Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate
Description
Contextual Significance of Aromatic Esters and Benzyl (B1604629) Ethers in Synthetic Chemistry
Aromatic esters are a cornerstone of synthetic chemistry, valued for their relative stability and the pleasant fragrances of many simpler variants, which has led to their widespread use in the perfume and food industries. wikipedia.org In the context of more complex molecules, the ester group can serve as a directing group in electrophilic aromatic substitution or be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization. wikipedia.org
Benzyl ethers are frequently employed as protecting groups for alcohols and phenols in multi-step syntheses. organic-chemistry.org Their stability under a variety of reaction conditions, coupled with the relative ease of their removal through methods like catalytic hydrogenation, makes them an invaluable tool for synthetic chemists. youtube.com The Williamson ether synthesis is a common and efficient method for the formation of benzyl ethers, involving the reaction of an alkoxide with a benzyl halide. wikipedia.orgbyjus.com
Rationale for Focused Academic Investigation of Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate
The unique combination of functional groups in this compound warrants a dedicated academic investigation. The presence of the formyl group, an aldehyde, opens up a plethora of synthetic possibilities, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The methoxy (B1213986) group on the benzyl ring is an electron-donating group, which can influence the reactivity of the aromatic system. The spatial arrangement of these functional groups may also lead to interesting intramolecular interactions that could affect the compound's conformation and reactivity.
A plausible synthetic route to this molecule could involve a Williamson ether synthesis between methyl salicylate (B1505791) and 5-formyl-2-methoxybenzyl halide. Alternatively, esterification of 2-[(5-formyl-2-methoxybenzyl)oxy]benzoic acid with methanol (B129727) could yield the target compound. The formyl group could be introduced onto a pre-existing benzyl ether structure through a formylation reaction, such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. purechemistry.orgthermofisher.com
Overview of Key Research Areas and Unexplored Facets of the Compound
The multifaceted nature of this compound suggests several key areas for research. Its potential as a precursor in the synthesis of novel heterocyclic compounds, through reactions involving the formyl group and the ester, is a significant avenue for exploration. Furthermore, the compound could be investigated for its potential biological activity, as many substituted benzaldehydes and aromatic esters exhibit interesting pharmacological properties. nih.gov
Unexplored facets of this compound include the study of its conformational preferences, which may be influenced by non-covalent interactions between the various functional groups. mdpi.com The electronic communication between the two aromatic rings through the ether linkage is another area ripe for investigation, as it could impact the compound's spectroscopic properties and chemical reactivity.
Table 1: Potential Research Areas for this compound
| Research Area | Description |
| Synthetic Applications | Use as a building block for the synthesis of complex molecules, including heterocycles and macrocycles. |
| Medicinal Chemistry | Investigation of potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. |
| Materials Science | Exploration of its use in the development of novel polymers or functional materials. |
| Physical Organic Chemistry | Study of intramolecular interactions, conformational analysis, and electronic properties. |
Delimitation of Scope in Academic Inquiry pertaining to this compound
To maintain a focused and rigorous scientific investigation, the scope of inquiry for this compound should be clearly defined. Initial studies would logically concentrate on the development of an efficient and scalable synthesis of the compound. Following this, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to unequivocally determine its structure and conformation. Subsequent research could then branch into the exploration of its reactivity, focusing on the selective transformation of each functional group. While the potential for biological activity is intriguing, initial studies should prioritize a fundamental understanding of its chemical properties.
Table 2: Proposed Delimitation of Initial Research Scope
| Phase of Research | Key Objectives |
| Phase 1: Synthesis and Characterization | - Develop and optimize a synthetic route. - Purify and fully characterize the compound. |
| Phase 2: Reactivity Studies | - Investigate the selective reactions of the formyl and ester groups. - Study the stability of the benzyl ether linkage under various conditions. |
| Phase 3: Physical and Computational Studies | - Perform conformational analysis through experimental and computational methods. - Investigate the electronic structure and spectroscopic properties. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-8-7-12(10-18)9-13(15)11-22-16-6-4-3-5-14(16)17(19)21-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQPJLPCCQJARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218433 | |
| Record name | Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-16-6 | |
| Record name | Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901218433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 5 Formyl 2 Methoxybenzyl Oxy Benzoate
Historical and Current Synthetic Routes to Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate
The synthesis of this compound can be approached through a convergent or linear strategy. A common and logical linear pathway involves three primary stages: the formation of the benzoate (B1203000) ester, the construction of the ether linkage, and the introduction of the formyl group onto the benzyl (B1604629) moiety. The sequence of these steps can be varied, but a typical route involves initial esterification, followed by etherification, and concluding with formylation.
Esterification Reactions for Benzoate Moiety Formation
The initial step in many synthetic pathways towards the target molecule is the formation of the methyl ester from a corresponding benzoic acid derivative, typically methyl 2-hydroxybenzoate (methyl salicylate) from 2-hydroxybenzoic acid (salicylic acid). The Fischer-Speier esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst.
Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol (B129727) is typically used, which can also serve as the solvent.
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂SO₄ | Methanol | Reflux (65) | 4-8 | >90 |
| p-TsOH | Methanol | Reflux (65) | 6-12 | 85-95 |
| Solid Acid Catalysts (e.g., Zr/Ti) | Methanol | Reflux (65) | 8-16 | 80-90 |
This table presents typical conditions for Fischer-Speier esterification of benzoic acid derivatives.
More contemporary methods utilize solid acid catalysts, which offer advantages in terms of easier separation, reduced corrosion, and recyclability, aligning with green chemistry principles.
Etherification Strategies for Benzyl Linkage Construction
The central ether linkage is most commonly constructed via the Williamson ether synthesis. wikipedia.orgbyjus.com This versatile Sₙ2 reaction involves the nucleophilic substitution of a halide on a benzyl derivative by an alkoxide or phenoxide. wikipedia.org In the context of synthesizing this compound, this involves the reaction of methyl 2-hydroxybenzoate with a 5-formyl-2-methoxybenzyl halide.
The first step is the deprotonation of the phenolic hydroxyl group of methyl 2-hydroxybenzoate to form a more potent nucleophile, the phenoxide. This is typically achieved using a suitable base. The resulting phenoxide then displaces the halide from the benzyl halide.
Route A: Pre-formylated Benzyl Halide Methyl 2-hydroxybenzoate + 5-formyl-2-methoxybenzyl bromide → this compound
Route B: Post-etherification Formylation Methyl 2-hydroxybenzoate + 2-methoxybenzyl chloride → Methyl 2-[(2-methoxybenzyl)oxy]benzoate → Formylation Step
Route B is often preferred as benzyl halides without the deactivating formyl group are generally more reactive, and the subsequent formylation can be directed to the desired position.
Key components of the Williamson ether synthesis include:
Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective for deprotonating the phenol.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or acetone (B3395972) are commonly used as they solvate the cation of the base while not significantly solvating the nucleophile, thus increasing its reactivity. francis-press.com
Leaving Group: Bromides and chlorides are common leaving groups on the benzyl component.
Formylation Pathways for the Aromatic Aldehyde
The introduction of the formyl (-CHO) group onto the electron-rich 2-methoxybenzyl ether ring is a critical step. The methoxy (B1213986) group is a strong activating, ortho-, para-directing group, making electrophilic aromatic substitution a favorable strategy. Several named reactions are applicable for this transformation.
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgchemistrysteps.com It is a mild and effective method for formylating electron-rich aromatic compounds. ijpcbs.comchem-station.com The reaction proceeds through an electrophilic iminium ion which attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. chemistrysteps.com
Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orgsynarchive.comsemanticscholar.org This reaction is particularly effective for the ortho-formylation of phenols, but can also be used with phenolic ethers. wikipedia.org The mechanism involves the formation of an iminium ion intermediate that undergoes electrophilic attack on the aromatic ring. semanticscholar.org
Rieche Formylation: This reaction uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.orgsynarchive.com It is a potent method for formylating activated aromatic rings. wikipedia.org
The choice of formylation method depends on the specific substrate and the desired regioselectivity. For a substrate like methyl 2-[(2-methoxybenzyl)oxy]benzoate, formylation is expected to occur at the position para to the strongly activating methoxy group.
Optimization of Reaction Conditions and Yields for this compound Synthesis
To ensure the viability of a synthetic route for industrial or large-scale laboratory preparation, optimization of reaction conditions is paramount. This involves a systematic investigation of catalysts, solvents, and temperature to maximize product yield and purity while minimizing reaction times and by-product formation.
Catalyst Screening and Ligand Effects in Key Coupling Reactions
In the synthesis of this compound, catalysts play a crucial role in both the etherification and formylation steps.
For Williamson Ether Synthesis: While not a catalytic reaction in the traditional sense, the choice of base and the addition of phase-transfer catalysts (PTCs) can significantly impact the reaction rate and yield. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), are particularly useful in solid-liquid or liquid-liquid systems. They facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the benzyl halide resides, thereby accelerating the reaction.
| Base | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | None | DMF | 80-100 | 75-85 |
| K₂CO₃ | TBAB | Toluene (B28343)/H₂O | 80-110 | 85-95 |
| NaH | None | THF | 25-65 | 80-90 |
This table illustrates the effect of base and catalyst choice on the Williamson ether synthesis.
For Formylation Reactions: The catalyst choice is critical in Lewis acid-mediated formylations like the Rieche reaction. The strength of the Lewis acid can influence the reactivity and, in some cases, the regioselectivity.
| Formylation Method | Reagent/Catalyst | Typical Solvent |
| Vilsmeier-Haack | POCl₃ / DMF | Dichloromethane (B109758) or excess DMF |
| Duff | HMTA / Acid | Glycerol, Acetic Acid, TFA |
| Rieche | Cl₂CHOCH₃ / TiCl₄ | Dichloromethane |
This table summarizes the key reagents and catalysts for different aromatic formylation methods.
Screening different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) and optimizing their stoichiometry is essential to achieve high conversion without promoting side reactions.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of pharmaceutical intermediates is a critical aspect of sustainable industrial development. blazingprojects.comnih.govjocpr.com These principles advocate for processes that reduce waste, use less hazardous chemicals, and improve energy efficiency. acs.org For a molecule like this compound, several key steps could be redesigned to align with greener methodologies.
Traditional synthesis of the core ether structure would likely rely on the Williamson ether synthesis, which often uses polar aprotic solvents and requires stoichiometric amounts of base. masterorganicchemistry.comwikipedia.orgbyjus.com The formation of the aldehyde might involve classical oxidation methods using stoichiometric, often toxic, heavy-metal oxidants. acs.org The final esterification step typically uses strong mineral acids as catalysts, leading to corrosive conditions and difficult workups. uomustansiriyah.edu.iq
Applying green chemistry principles could involve several strategic changes:
Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents is a cornerstone of green chemistry. jocpr.com For the oxidation of a precursor alcohol to the required aldehyde, photocatalysis offers a sustainable alternative. Using visible light and a suitable photocatalyst, benzyl alcohol can be selectively oxidized to benzaldehyde (B42025) with high yield, often in greener solvents like water and at room temperature. google.comresearchgate.net This approach avoids the waste associated with stoichiometric oxidants like chromium or manganese reagents. acs.org
Use of Biocatalysts: Enzymes offer high selectivity and operate under mild conditions, often in aqueous media. mdpi.com A lipase (B570770), such as one from Candida rugosa, could be used for the direct esterification of the parent carboxylic acid to form the methyl benzoate moiety, reducing the need for harsh acid catalysts. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Safer Solvents: Replacing hazardous organic solvents like dichloromethane with greener alternatives such as water, supercritical CO2, or bio-based solvents is a key goal. jocpr.com For instance, the photocatalytic oxidation of benzyl alcohol to benzaldehyde has been successfully performed in water. google.com
| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Green Advantage |
|---|---|---|---|
| Ether Formation | Williamson Synthesis with strong base (e.g., NaH) in DMF/THF | Electrochemical C-H activation or Phase Transfer Catalysis | Avoids hazardous reagents, improves atom economy |
| Aldehyde Formation | Oxidation of a benzyl alcohol with stoichiometric CrO₃ or MnO₂ | Photocatalytic aerobic oxidation using visible light and a dye/semiconductor catalyst researchgate.netrsc.org | Uses air as the oxidant, avoids toxic heavy metals, mild conditions google.com |
| Ester Formation | Fischer esterification with excess methanol and concentrated H₂SO₄ uomustansiriyah.edu.iq | Lipase-catalyzed esterification in a non-polar organic solvent or solvent-free system nih.govnih.gov | High selectivity, mild conditions, avoids strong corrosive acids, reusable catalyst |
Novel Synthetic Approaches and Alternative Precursors for this compound
Novel synthetic strategies are continuously being developed to provide more efficient, selective, and sustainable routes to complex molecules. For this compound, this involves exploring modern techniques that can form the constituent ether and aldehyde functionalities from alternative precursors under mild and highly controlled conditions.
Photochemical Routes: Light-induced reactions offer unique pathways for chemical transformations. A plausible photochemical strategy for this target molecule would focus on the late-stage introduction of the formyl group. This could be achieved via the selective photocatalytic oxidation of a precursor, Methyl 2-{[5-(hydroxymethyl)-2-methoxybenzyl]oxy}benzoate. This approach leverages visible-light-absorbing photocatalysts, such as semiconductor quantum dots or graphitic carbon nitride (g-C3N4), to use molecular oxygen from the air as the terminal oxidant. acs.orgresearchgate.net This method is highly selective for the oxidation of benzyl alcohols to their corresponding aldehydes, operates at ambient temperature and pressure, and avoids the use of toxic, heavy metal-based oxidizing agents. google.com
Electrochemical Routes: Electrosynthesis uses electricity to drive chemical reactions, replacing conventional reagents and often improving selectivity. acs.org A novel approach to forming the key diaryl ether bond would be to bypass the traditional Williamson synthesis in favor of an electrochemical C-H activation strategy. nih.gov This method could involve the direct, oxidant-free coupling of a C(sp³)–H bond on a precursor like 2-methoxy-5-methyltoluene with the hydroxyl group of methyl salicylate (B1505791). nih.gov Such reactions can be performed in a simple undivided cell under constant current, generating reactive radical cation intermediates that are trapped by the alcohol nucleophile. nih.gov This technique avoids the need to pre-functionalize the precursors with leaving groups, thus improving atom economy. Electrophotocatalysis, which combines electrochemistry with photocatalysis, can also be used for the highly regioselective C-H functionalization of ethers. nih.govacs.org
| Precursors | Electrode Material (Anode/Cathode) | Electrolyte / Solvent | Conditions | Yield | Reference Concept |
|---|---|---|---|---|---|
| Benzylic C-H compound + Alcohol | Graphite / Platinum | n-Bu₄NBF₄ / Dichloromethane | Constant current, undivided cell, room temperature | Moderate to Good | C(sp³)-H/O-H cross-coupling nih.gov |
| Ether Substrate + Isoquinoline | Reticulated Vitreous Carbon (RVC) | LiClO₄ / Acetonitrile | Constant potential, visible light irradiation | High | Electrophotocatalytic C-H Functionalization nih.govacs.org |
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. rsc.org
Ether Synthesis in Flow: The Williamson ether synthesis, a classic SN2 reaction, can be readily adapted to a flow process. wikipedia.orgresearchgate.net A stream of the deprotonated phenolic precursor (e.g., methyl salicylate anion) and a stream of the benzylic halide precursor (e.g., 5-(bromomethyl)-2-methoxybenzaldehyde) in a suitable solvent could be pumped and mixed in a T-mixer. The combined stream would then pass through a heated packed-bed or capillary reactor. The precise control over temperature and residence time (typically in the range of seconds to minutes) afforded by the flow reactor can minimize side reactions and improve yield and purity. beilstein-journals.org
Aldehyde Synthesis in Flow: The formyl group could be generated in a flow system via the selective reduction of a corresponding ester precursor, such as Methyl 2-{[2-methoxy-5-(methoxycarbonyl)benzyl]oxy}benzoate. The reduction of esters to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) is often challenging in batch due to over-reduction to the alcohol. In a flow system, cryogenic temperatures can be precisely maintained, and the short residence time (<50 ms) allows for the quenching of the reaction at the aldehyde stage with high selectivity. rsc.org This high degree of control makes flow chemistry particularly well-suited for such sensitive transformations. researchgate.net
| Parameter | Typical Range / Condition | Rationale / Advantage |
|---|---|---|
| Reactor Type | Packed-bed reactor (e.g., with K₂CO₃) or heated microcapillary | High surface area for reaction, efficient heat transfer. |
| Temperature | 80 - 150 °C | Precise temperature control prevents degradation and side products. beilstein-journals.org |
| Residence Time | 1 - 20 minutes | Rapid optimization and high throughput. beilstein-journals.org |
| Pressure | 5 - 15 bar | Allows for heating solvents above their boiling points, increasing reaction rates. rsc.org |
| Reagents | Stream 1: Methyl salicylate + base (e.g., K₂CO₃). Stream 2: Benzyl halide precursor. | Continuous mixing ensures consistent reaction conditions. |
Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. nih.gov This approach can provide sustainable routes to complex molecules under mild conditions. researchgate.net
Enzymatic Esterification: The methyl benzoate moiety could be synthesized using a lipase-catalyzed reaction. Lipases, such as immobilized Candida antarctica lipase B (Novozym 435) or Candida rugosa lipase, are highly efficient in catalyzing the esterification between a carboxylic acid and an alcohol or the transesterification of an existing ester. nih.govresearchgate.net A potential route would involve the enzymatic esterification of 2-[(5-formyl-2-methoxybenzyl)oxy]benzoic acid with methanol. These reactions can often be performed in non-polar organic solvents or even in solvent-free systems, which is a significant green advantage. nih.govproquest.com
Enzymatic Aldehyde Formation: The synthesis of the aromatic aldehyde can be approached through a multi-step enzymatic cascade. nih.gov For instance, a precursor molecule with a 5-allyl or 5-propenyl group could be converted to the aldehyde. This cascade might involve an initial chemical oxidation (e.g., Wacker oxidation) to a ketone, followed by an enzymatic Baeyer-Villiger oxidation to an ester, enzymatic hydrolysis to an alcohol, and finally, oxidation by an alcohol dehydrogenase to the target aldehyde. nih.gov Alternatively, carboxylate reductases (CARs) are enzymes capable of selectively reducing carboxylic acids to aldehydes, a challenging transformation to achieve with chemical reagents without over-reduction. mdpi.com A chemo-enzymatic route could therefore involve the synthesis of a dicarboxylic acid precursor followed by the selective enzymatic reduction of one of the acid groups to an aldehyde.
| Enzyme Class | Potential Reaction | Substrate Precursor | Considerations |
|---|---|---|---|
| Lipase | Esterification / Transesterification | 2-[(5-formyl-2-methoxybenzyl)oxy]benzoic acid + Methanol | High selectivity, mild conditions, potential for solvent-free reaction. nih.govnih.gov |
| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of a ketone to an ester | An aryl ketone precursor (e.g., from Wacker oxidation of an alkene) | Requires a cofactor (NADPH), part of a multi-step cascade. nih.gov |
| Alcohol Dehydrogenase (ADH) | Oxidation of a primary alcohol to an aldehyde | Methyl 2-{[5-(hydroxymethyl)-2-methoxybenzyl]oxy}benzoate | Requires cofactor recycling (NAD⁺/NADH). nih.gov |
| Carboxylate Reductase (CAR) | Reduction of a carboxylic acid to an aldehyde | Methyl 2-{[5-carboxy-2-methoxybenzyl]oxy}benzoate | Requires ATP and NADPH for activation and reduction. mdpi.com |
Information regarding this compound remains elusive in scientific literature.
Despite a comprehensive search of available scientific databases and literature, no specific information has been found for the chemical compound "this compound." Consequently, the requested detailed article on its chemical reactivity and mechanistic investigations cannot be provided.
The search for this specific compound, including its synthesis, reactivity profiles of its aldehyde and ester functionalities, and mechanistic studies, did not yield any relevant results. It is possible that the compound name provided is incorrect or that it is a novel compound that has not yet been described in published scientific literature.
The search results consistently pointed to a similarly named but structurally different compound, "Methyl 5-formyl-2-methoxybenzoate." However, due to the strict instructions to focus solely on "this compound," information on this alternative compound cannot be provided as a substitute.
Without any available data on the specified compound, it is not possible to generate the requested article covering the following outlined topics:
Chemical Reactivity and Mechanistic Investigations of Methyl 2 5 Formyl 2 Methoxybenzyl Oxy Benzoate
Transformations Involving the Ester Moiety
Transesterification Reactions and Mechanism
Further investigation would be required to determine if "Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate" is a valid chemical entity and, if so, to characterize its chemical properties and reactivity. At present, the lack of information prevents the creation of the requested scientific article.
Selective Reduction of the Ester Group
The selective reduction of the ester functionality in this compound in the presence of the aldehyde group presents a significant chemoselectivity challenge. Aldehydes are generally more reactive towards nucleophilic reducing agents than esters. Consequently, standard reducing agents like sodium borohydride (B1222165) would preferentially reduce the aldehyde. iwu.edu
To achieve the selective reduction of the ester group to the corresponding alcohol, 2-hydroxymethyl-1-[(5-formyl-2-methoxybenzyl)oxy]benzene, a careful choice of reagents and reaction conditions is necessary. One potential strategy involves the use of modified borohydride or aluminum hydride reagents that exhibit enhanced selectivity for esters over aldehydes. For instance, the strategic use of mixed anhydride (B1165640) systems followed by sodium borohydride reduction has been shown to be effective for the chemoselective reduction of carboxylic acids and their derivatives.
Another approach could involve the protection of the more reactive aldehyde group as an acetal. This protecting group is stable under the basic or neutral conditions often employed for ester reduction. Once the aldehyde is protected, a less selective but more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), could be used to reduce the ester to the primary alcohol. Subsequent acidic workup would then deprotect the acetal, regenerating the aldehyde functionality.
Furthermore, catalytic hydrogenation offers another avenue for selective reductions. While challenging, the development of specific catalysts, such as modified manganese-based catalysts, has shown promise in the selective hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025), indicating that tuning catalyst properties can influence the reactivity of ester groups. rsc.org
Table 1: Representative Conditions for Selective Ester Reduction in the Presence of an Aldehyde (via Protection)
| Step | Reagent and Conditions | Intermediate/Product |
| 1. Protection | Ethylene glycol, p-toluenesulfonic acid (catalytic), Dean-Stark trap | Methyl 2-{[5-(1,3-dioxolan-2-yl)-2-methoxybenzyl]oxy}benzoate |
| 2. Reduction | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), 0 °C to room temp. | {2-{[5-(1,3-dioxolan-2-yl)-2-methoxybenzyl]oxy}phenyl}methanol |
| 3. Deprotection | Aqueous HCl, Acetone (B3395972) | 4-({[2-(hydroxymethyl)phenoxy]methyl})-3-methoxybenzaldehyde |
Ether Linkage Stability and Cleavage Reactions
The ether linkage in this compound is a benzyl (B1604629) phenyl ether derivative. This type of ether is susceptible to cleavage under both acidic and reductive conditions. The stability and reactivity of this bond are crucial in synthetic routes involving this molecule.
Acid-Catalyzed Ether Cleavage Mechanisms
Acid-catalyzed cleavage of benzyl phenyl ethers typically proceeds through protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol or phenol. nih.govacs.org The subsequent cleavage can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the carbocation intermediate.
In the case of this compound, the benzylic carbon is secondary and is part of a substituted benzyl group. The presence of both electron-donating (methoxy) and electron-withdrawing (formyl) groups on this ring will influence the stability of a potential benzyl carbocation. Cleavage can lead to two sets of products, depending on which C-O bond is broken. However, cleavage of the benzyl C-O bond is generally favored due to the relative stability of the resulting benzylic carbocation. The reaction would likely yield 5-formyl-2-methoxybenzyl alcohol (or its corresponding halide if a hydrogen halide is used) and methyl salicylate (B1505791).
Table 2: Predicted Products of Acid-Catalyzed Cleavage of this compound
| Reagent | Proposed Mechanism | Major Products |
| HBr (conc.) | Sₙ1/Sₙ2 | 5-formyl-2-methoxybenzyl bromide and Methyl salicylate |
| HI (conc.) | Sₙ1/Sₙ2 | 5-formyl-2-methoxybenzyl iodide and Methyl salicylate |
| H₂SO₄ / H₂O | Sₙ1 | 5-formyl-2-methoxybenzyl alcohol and Methyl salicylate |
Reductive Cleavage Strategies
Reductive cleavage of benzyl ethers is a common deprotection strategy in organic synthesis and can be achieved through various methods, most notably catalytic hydrogenolysis. organic-chemistry.org This method involves the use of a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. organic-chemistry.org The reaction is typically clean and high-yielding, producing toluene (B28343) and an alcohol as byproducts in the case of a simple benzyl ether.
For this compound, catalytic hydrogenolysis would be expected to cleave the benzyl C-O bond, yielding methyl salicylate and 2-methoxy-5-methylbenzaldehyde. However, the aldehyde functionality is also susceptible to reduction under these conditions, which could lead to the corresponding alcohol as a side product.
Alternative reductive cleavage methods that avoid the use of hydrogen gas include dissolving metal reductions, such as with sodium in liquid ammonia. acs.org Electrochemical methods have also been developed for the selective reductive cleavage of the C–O bond in benzyl phenyl ether model compounds, offering a milder alternative to traditional catalytic hydrogenolysis. rsc.org
Aromatic Ring Reactivity and Functionalization
The presence of two distinct aromatic rings with different substituents in this compound provides multiple sites for functionalization through aromatic substitution reactions.
Electrophilic Aromatic Substitution on Both Phenyl Rings
The reactivity of each phenyl ring towards electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of its substituents.
Ring A (Benzoate Ring): This ring contains a methoxycarbonyl group (-CO₂Me) and a benzyloxy ether linkage (-OR). The ester group is an electron-withdrawing group and a meta-director. The ether linkage is an electron-donating group and an ortho-, para-director. The combined effect of these two groups would direct incoming electrophiles to the positions ortho and para to the strongly activating ether group, while the ester group deactivates the ring.
Ring B (Benzaldehyde Ring): This ring is substituted with a formyl group (-CHO), a methoxy (B1213986) group (-OMe), and the benzyloxymethyl group (-CH₂OR). The formyl group is a strong electron-withdrawing group and a meta-director. The methoxy group is a strong electron-donating group and an ortho-, para-director. The benzyloxymethyl group is weakly activating and an ortho-, para-director. The powerful activating and directing effect of the methoxy group would likely dominate, directing electrophiles to the positions ortho and para to it. However, the formyl group strongly deactivates the ring, making substitution on this ring more challenging than on Ring A. libretexts.org
Nitration, for example, with a mixture of nitric and sulfuric acid, would be expected to occur preferentially on the more activated benzoate ring, at the positions ortho and para to the ether linkage. ma.eduaiinmr.comchegg.commnstate.eduyoutube.com
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.
In this compound, several functional groups could potentially act as DMGs.
On Ring A: The ester group and the ether oxygen can both direct metalation. The relative directing ability of these groups would determine the site of lithiation. Carbamates are known to be very strong DMGs, and while a simple ether is weaker, its proximity to the ester could influence the outcome. nih.gov
On Ring B: The methoxy group is a known DMG. The formyl group itself is not a suitable DMG as it would be attacked by the organolithium base. However, it can be transiently protected as an aminal by reaction with a lithium amide, with the resulting amino group acting as a potent DMG. harvard.edu
Competition between the potential DMGs on both rings would determine the ultimate site of metalation. The methoxy group on Ring B and the ether linkage on Ring A are both potential directing groups. The specific reaction conditions, including the choice of organolithium reagent and solvent, would be critical in controlling the regioselectivity of the metalation. baranlab.org
Table 3: Potential Directed Ortho Metalation Sites and Directing Groups
| Ring | Directing Group (DMG) | Potential Site of Lithiation | Notes |
| A | Ether Oxygen (-OR) | C3 position (ortho to ether) | The ester group may also influence the acidity of adjacent protons. |
| B | Methoxy Group (-OMe) | C3 position (ortho to methoxy) | The formyl group would require protection prior to metalation. |
Despite a comprehensive search for scholarly articles and research data, no information was found on the chemical compound "this compound" regarding its chemical reactivity, rearrangement reactions, isomerizations, reaction kinetics, or thermodynamic properties.
The search results consistently provided information for a different, though related, compound: "Methyl 5-formyl-2-methoxybenzoate." However, per the strict instructions to focus solely on "this compound," this information could not be used.
Therefore, it is not possible to provide the requested article with the specified outline and content at this time due to the absence of available scientific literature on the subject compound. Further research or clarification of the chemical name may be needed to obtain the desired information.
Computational and Theoretical Chemistry Studies of Methyl 2 5 Formyl 2 Methoxybenzyl Oxy Benzoate
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are foundational to understanding the electronic properties of a molecule. These methods, grounded in the principles of quantum physics, allow for a detailed description of electron distribution and energy levels, which are critical determinants of a molecule's chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. The process iteratively adjusts the atomic positions until the forces on each atom are minimized, resulting in a stable, low-energy conformation. The B3LYP functional combined with a basis set like 6-31G(d,p) is a commonly used level of theory for such calculations, providing a balance between accuracy and computational cost. nih.gov
Illustrative Data Table: Optimized Geometric Parameters (Hypothetical) Below is an example of what a data table for optimized geometric parameters might look like. The values are hypothetical and serve to illustrate the type of data generated.
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.39 Å |
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Length | C=O (aldehyde) | 1.22 Å |
| Bond Angle | O-C-C (ester) | 123.5° |
| Dihedral Angle | C2-C1-O-C7 | 178.9° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Illustrative Data Table: Reactivity Descriptors (Hypothetical) This table demonstrates how reactivity descriptors derived from HOMO and LUMO energies would be presented.
| Descriptor | Formula | Value (eV) |
| HOMO Energy | E_HOMO | -6.5 |
| LUMO Energy | E_LUMO | -1.8 |
| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | 4.7 |
| Electronegativity | χ = -(E_HOMO + E_LUMO)/2 | 4.15 |
| Chemical Hardness | η = (E_LUMO - E_HOMO)/2 | 2.35 |
| Global Electrophilicity | ω = χ² / (2η) | 3.67 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. orientjchem.org The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. orientjchem.org For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups (ester and aldehyde) and the methoxy (B1213986) group, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.
Conformational Analysis using Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods provide detailed electronic information, they can be computationally expensive for large systems or for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient way to study the conformational preferences and dynamics of molecules like this compound.
The flexibility of this compound arises from the rotation around several single bonds, particularly the ether linkage and the ester group. Torsional angle scans are performed to explore the energy changes associated with the rotation around specific dihedral angles. By systematically rotating a bond and calculating the energy at each step, a potential energy profile is generated. This profile reveals the low-energy (stable) and high-energy (unstable) conformations. Combining scans for all flexible dihedral angles allows for the construction of a comprehensive conformational energy landscape, identifying the global minimum energy structure and other low-energy conformers that may be populated at room temperature.
The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments over time. In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the exploration of how solvent interactions, such as hydrogen bonding and dielectric effects, influence the conformational preferences and dynamics of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) from Theoretical Models
Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating these properties, researchers can corroborate experimental findings, assign spectral features to specific molecular structures, and gain insight into the electronic and vibrational characteristics of a compound.
GIAO-DFT Calculations for NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry, aiding in structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with Density Functional Theory (DFT), is a highly reliable approach for this purpose.
In a typical study, the geometry of This compound would first be optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. The final chemical shifts (δ) are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
The accuracy of these predictions allows for the unambiguous assignment of complex ¹H and ¹³C NMR spectra. Discrepancies between calculated and experimental shifts can often highlight conformational effects or specific solvent interactions not accounted for in the gas-phase theoretical model.
Illustrative Data Table: Predicted vs. Experimental NMR Shifts This table demonstrates how calculated NMR data for key nuclei in the molecule would be presented and compared against experimental values.
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Aldehyde CH O | 9.95 | 9.91 | 192.5 | 191.8 |
| Ester CH ₃ | 3.94 | 3.91 | 52.8 | 52.4 |
| Methoxy CH ₃ | 4.02 | 3.99 | 56.7 | 56.3 |
| Ester C =O | - | - | 166.2 | 165.7 |
| Aromatic C-O | - | - | 161.5 | 160.9 |
Note: Data is hypothetical, based on typical values for similar functional groups.
Vibrational Frequency Calculations for IR/Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Theoretical calculations are essential for assigning the observed spectral bands to specific atomic motions, such as stretching, bending, or torsional modes.
Using DFT methods, a vibrational frequency analysis is performed on the optimized geometry of This compound . This calculation yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the computed values are typically scaled by an empirical factor to improve agreement with experimental spectra. The analysis of the potential energy distribution (PED) for each mode allows for a detailed assignment of the spectral bands.
Illustrative Data Table: Calculated Vibrational Frequencies and Assignments This table shows a selection of predicted vibrational modes, their scaled frequencies, and the corresponding assignments for key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(C=O) aldehyde | 1725 | 1701 | Aldehyde C=O stretch |
| ν(C=O) ester | 1750 | 1726 | Ester C=O stretch |
| ν(C-H) aromatic | 3105 | 3063 | Aromatic C-H stretch |
| ν(C-H) aldehyde | 2880 | 2842 | Aldehyde C-H stretch |
| ν(C-O-C) ether | 1265 | 1247 | Asymmetric C-O-C stretch |
| ν(C-O) ester | 1140 | 1124 | Ester C-O stretch |
Note: Data is hypothetical and serves as an example of typical computational results.
Reaction Mechanism Elucidation using QM/MM Hybrid Methods
For chemical transformations occurring in complex environments, such as enzymatic catalysis or reactions in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable. These methods treat the chemically active region with high-accuracy QM calculations, while the surrounding environment (e.g., protein, solvent) is described using more computationally efficient MM force fields.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the mechanism of a reaction involving This compound , identifying the transition state (TS) is crucial. A TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Various algorithms can be used to locate this structure.
Once a candidate TS is found, a vibrational frequency calculation is performed. A true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. Following the localization of the TS, an Intrinsic Reaction Coordinate (IRC) analysis is conducted. This calculation maps the minimum energy path connecting the TS to the reactant and product states, thereby confirming that the identified TS correctly links the intended species and providing a detailed visualization of the atomic rearrangements during the transformation.
Activation Energy Barrier Calculations for Key Transformations
The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. Its calculation is fundamental to understanding reaction kinetics. Using the energies obtained from QM/MM calculations for the reactant, transition state, and product, the activation barrier can be determined.
For a key transformation, such as the hydrolysis of the ester group or the reduction of the aldehyde in This compound , QM/MM simulations can provide the free energy profile of the reaction. This profile reveals the energy barriers not only for the main transition state but also for any reaction intermediates, offering a comprehensive view of the reaction's thermodynamic and kinetic feasibility. Comparing the calculated activation barriers for different proposed mechanisms allows researchers to identify the most likely reaction pathway.
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. At the molecular level, this involves understanding the specific interactions between a ligand, such as This compound , and its biological target (e.g., a receptor or enzyme).
Computational techniques like molecular docking are used to predict the preferred binding orientation, or pose, of the ligand within the active site of a receptor. These simulations score different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. The results can identify key binding motifs—the specific functional groups on the ligand and amino acid residues in the receptor that are critical for binding affinity.
For This compound , SAR analysis would focus on how its distinct functional groups—the methyl ester, the methoxy group, the central ether linkage, and the formyl group—contribute to receptor binding. For example, the formyl group could act as a hydrogen bond acceptor, while the aromatic rings might engage in π-π stacking or hydrophobic interactions. Understanding these ligand-receptor binding motifs is crucial for the rational design of new analogues with improved potency or selectivity.
Mechanistic Biological Studies of Methyl 2 5 Formyl 2 Methoxybenzyl Oxy Benzoate at the Molecular Level
Mechanistic Studies of Cellular Uptake and Intracellular Localization
There is a lack of studies concerning the permeability of cell membranes to Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate. Consequently, there are no available models, such as those for passive diffusion, to describe its cellular uptake and subsequent intracellular localization.
Modulation of Biochemical Pathways: Molecular Insights
Proposed Mechanisms of Action on Signaling Cascades
There are no proposed or experimentally verified mechanisms detailing how this compound might influence intracellular signaling cascades.
Interaction with DNA or RNA: Mechanistic Aspects
No studies have been published that investigate the potential for this compound to interact with, bind to, or modify DNA or RNA.
Applications of Methyl 2 5 Formyl 2 Methoxybenzyl Oxy Benzoate in Advanced Chemical Sciences
Contributions to Supramolecular Chemistry and Self-Assembly Studies
Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate, a distinct aromatic compound, possesses a unique combination of functional groups that make it a molecule of significant interest in the field of supramolecular chemistry. The strategic placement of an ether linkage, a methyl ester, a formyl group, and a methoxy (B1213986) group on its benzyl (B1604629) benzoate (B1203000) framework provides multiple sites for non-covalent interactions, which are the cornerstone of self-assembly and the formation of complex supramolecular architectures.
Exploration of Non-Covalent Interactions for Supramolecular Architectures
The structure of this compound is rich with features that can engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These forces are fundamental to the spontaneous organization of molecules into larger, well-defined structures. boekhovenlab.com The interplay of these interactions governs the geometry and stability of the resulting self-assembled layers. uu.nl
The formyl (aldehyde) group, being a hydrogen bond acceptor, can interact with suitable donor molecules. Similarly, the oxygen atoms of the methoxy and ester groups can also participate as hydrogen bond acceptors. The aromatic rings of the benzyl and benzoate moieties are prime candidates for π-π stacking interactions, a significant driving force in the assembly of aromatic molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (formyl, ester) groups can modulate the electron density of the aromatic rings, influencing the strength and geometry of these π-π interactions.
Research into benzyl benzoate derivatives has also highlighted their interactions with other molecules, such as surfactants, leading to changes in micellar structures. nih.gov This indicates the potential for this compound to be incorporated into larger, organized systems like micelles or vesicles. The balance of hydrophilic and hydrophobic components within the molecule can also drive self-assembly in aqueous environments, leading to the formation of various nanostructures. nih.gov
Design of Molecular Receptors or Sensors
The functional groups present in this compound make it a promising scaffold for the design of molecular receptors and sensors. The aldehyde functionality is particularly reactive and can be utilized for the covalent and reversible formation of Schiff bases with primary amines. This reaction is a widely used strategy in the development of chemical sensors. unibuc.ronih.govmediresonline.orgderpharmachemica.com
For example, the reaction of the formyl group with an appropriate amine-containing fluorophore could lead to a "turn-on" or "turn-off" fluorescent sensor. The binding of a specific guest molecule to a receptor built upon this framework could trigger a conformational change, leading to a detectable optical signal. The design of optical chemosensors often relies on such chemical interactions that modulate fluorescence or color. rsc.org
The benzyloxybenzaldehyde scaffold, which is structurally related to this compound, has been successfully employed in the design of selective enzyme inhibitors. nih.gov This demonstrates the potential of this class of molecules to act as specific molecular recognition units. In that study, benzyloxybenzaldehyde derivatives were found to be potent and selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), with IC50 values in the micromolar range. nih.gov This inhibitory activity is a testament to the specific non-covalent interactions between the molecule and the active site of the enzyme.
Moreover, benzaldehyde (B42025) derivatives are themselves targets for molecular sensors. For instance, a novel 2D Eu-MOF has been developed as a dual-functional fluorescence sensor for the detection of benzaldehyde. nih.gov While this is the reverse of the intended application, it underscores the recognition properties inherent in the benzaldehyde moiety. Computational models for molecular chemical sensors have also been developed to recognize molecules like benzaldehyde through their electronic signatures. rsc.org
The synthesis of Schiff bases from 5-formyl substituted precursors is a well-established method for creating compounds with interesting biological and chemical properties. unibuc.ro These Schiff bases can act as ligands for metal ions or as components of larger sensor systems. The specific electronic and steric environment provided by the methoxy group and the benzyl ether linkage in this compound could be leveraged to fine-tune the selectivity and sensitivity of such sensors. Research on aza-BODIPY sensors bearing a formyl group has shown remarkably low detection limits for analytes, highlighting the potential of formyl-functionalized molecules in sensing applications. acs.org
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate, and how can reaction conditions influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example, in related methyl benzoate derivatives, coupling reactions using phenolic hydroxyl groups with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) are common . Optimizing reaction parameters is critical:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : Reactions often proceed at 80–100°C for 6–24 hours.
- Catalyst : Phase-transfer catalysts like TBAB improve benzylation efficiency .
Yields vary significantly (e.g., 35–89% in similar syntheses), highlighting the need for iterative optimization of stoichiometry and purification (e.g., column chromatography) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Answer: Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2850 cm⁻¹ (methoxy C-O) verify functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆O₅: 316.0943) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer: Safety data sheets (SDS) recommend:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes, as combustion releases hazardous gases (e.g., CO, SO₂) .
- Storage : Keep sealed in dry, cool conditions (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?
Answer: X-ray crystallography (via SHELX programs) provides unambiguous structural confirmation . For example:
- SHELXL refinement adjusts atomic coordinates to match experimental electron density maps.
- Twinning analysis (SHELXD) resolves crystal defects that may skew spectroscopic interpretations .
If NMR signals conflict with computational models (e.g., DFT-predicted shifts), crystallographic data can validate the correct tautomer or conformation .
Q. What strategies improve the compound’s stability in medicinal chemistry applications?
Answer:
- Protecting groups : Mask the aldehyde moiety (e.g., acetal formation) to prevent undesired reactivity during derivatization .
- Formulation : Encapsulation in cyclodextrins or liposomes enhances solubility and shelf-life .
- Inert conditions : Conduct reactions under nitrogen/argon to avoid oxidation of the formyl group .
Q. How can structure-activity relationship (SAR) studies optimize biological activity in drug discovery?
Answer: Methodological steps include:
- Derivatization : Modify the benzyloxy or methoxy groups to assess steric/electronic effects. For example, replacing the formyl group with a nitro or amine alters receptor binding .
- Assays : Screen analogues against target receptors (e.g., dopamine D2, serotonin 5-HT3) using competitive binding assays (IC₅₀ determination) .
- Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the formyl group) .
Q. How do reaction byproducts form during synthesis, and how can they be minimized?
Answer: Common byproducts include:
- Di-alkylated products : Due to excess benzyl halide. Controlled stoichiometry (1:1.2 molar ratio) reduces this .
- Ester hydrolysis : Avoid aqueous workup at high pH; use mild bases (e.g., NaHCO₃ instead of NaOH) .
- Oxidation : Stabilize the formyl group by adding antioxidants (e.g., BHT) during prolonged reactions .
Q. What analytical techniques differentiate polymorphic forms of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
